molecular formula C15H19NO B12912080 3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole CAS No. 61314-47-4

3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole

Cat. No.: B12912080
CAS No.: 61314-47-4
M. Wt: 229.32 g/mol
InChI Key: RYZZJJINYYFLLN-UHFFFAOYSA-N
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Description

5-(2-Isopropyl-6-methylphenyl)-3,4-dimethylisoxazole is an organic compound with a complex structure that includes an isoxazole ring substituted with isopropyl and methyl groups

Properties

CAS No.

61314-47-4

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

3,4-dimethyl-5-(2-methyl-6-propan-2-ylphenyl)-1,2-oxazole

InChI

InChI=1S/C15H19NO/c1-9(2)13-8-6-7-10(3)14(13)15-11(4)12(5)16-17-15/h6-9H,1-5H3

InChI Key

RYZZJJINYYFLLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)C2=C(C(=NO2)C)C

Origin of Product

United States

Preparation Methods

Classical Cyclization Using Thiourea and Diketone Esters

One well-documented industrially favorable method involves the reaction of thiourea with a suitably substituted diketone ester under basic or near-neutral conditions in dipolar aprotic solvents such as dimethylformamide (DMF). The reaction is typically conducted at elevated temperatures (130–160 °C) to promote cyclization and formation of the oxazole ring.

  • Reaction conditions:

    • Solvent: DMF or similar high-boiling dipolar aprotic solvents.
    • Temperature: 130–160 °C (reflux conditions).
    • Time: 5–10 hours until completion.
    • Molar ratio: Approximately 2 equivalents of thiourea per 1 equivalent of diketone ester.
  • Workup and purification:

    • Reaction mixture poured into ice/water to precipitate the product.
    • Filtration and washing with water.
    • Drying under vacuum with desiccants like P2O5.
    • Further purification by silica gel chromatography using dichloromethane or dichloromethane/methanol mixtures.

This method yields the trisubstituted oxazole with good to excellent yields and is scalable for industrial production due to mild pH conditions and relatively simple equipment requirements.

Reaction of 2-Isopropyl-6-methylphenyl Isocyanate with Dimethylbenzene

Another synthetic approach involves the reaction of 2-isopropyl-6-methylphenyl isocyanate with appropriate reagents in dimethylbenzene solvent under reflux and nitrogen atmosphere. This method facilitates the formation of the 5-(2-isopropyl-6-methylphenyl)-3,4-dimethylisoxazole core.

  • Key features:
    • Use of inert solvent (dimethylbenzene).
    • Reflux under nitrogen to prevent oxidation.
    • Controlled reaction times to optimize yield and purity.

This approach is adaptable to continuous flow reactors for industrial scale, improving safety and efficiency.

Catalytic Cyclization Using Fluoroalkanesulfonyl Fluoride and Organic Bases

A more recent method involves the cyclization of N-acylamino alcohols with fluoroalkanesulfonyl fluoride compounds in the presence of organic bases such as DIPEA or DBU at room temperature.

  • Reaction conditions:

    • Solvent: Dichloromethane (CH2Cl2).
    • Temperature: Ambient (19–25 °C).
    • Time: 5 minutes to 24 hours depending on substrate.
    • Stirring under ambient pressure.
  • Yields:

    • High yields reported (85–99%) for oxazoline derivatives, which are structurally related to oxazoles.
  • Advantages:

    • Mild conditions.
    • Regiochemical specificity.
    • Avoids harsh acidic or high-temperature conditions.

Though this method is more commonly applied to oxazolines, it provides insights into potential mild cyclization strategies for related oxazole compounds.

Comparative Data Table of Preparation Methods

Method Key Reagents Solvent Temperature Reaction Time Yield Range (%) Notes
Thiourea + Diketone Ester Cyclization Thiourea, diketone ester DMF 130–160 °C 5–10 hours Good to excellent Industrially scalable, mild pH, single step
Isocyanate + Dimethylbenzene 2-Isopropyl-6-methylphenyl isocyanate Dimethylbenzene Reflux (~138 °C) Several hours Moderate to high Suitable for continuous flow reactors
Fluoroalkanesulfonyl fluoride + N-acylamino alcohol Perfluorobutanesulfonyl fluoride, DIPEA/DBU Dichloromethane Room temperature 5 min to 24 hours 85–99 Mild, high regioselectivity, oxazoline focus

Detailed Research Findings and Notes

  • The classical thiourea-diketone ester method is favored for its simplicity and industrial applicability. It avoids strongly acidic conditions, which can be detrimental to sensitive substituents on the aromatic ring.

  • The isocyanate-based synthesis requires careful control of atmosphere and temperature to prevent side reactions and ensure high purity of the oxazole product.

  • Catalytic cyclization methods using fluoroalkanesulfonyl fluoride reagents represent a modern approach with potential for mild and selective synthesis, though primarily demonstrated for oxazolines. Adaptation to oxazoles may require further optimization.

  • Purification techniques commonly involve precipitation, filtration, and silica gel chromatography with solvents such as dichloromethane and ethyl acetate mixtures to achieve high purity.

  • Reaction monitoring by chromatographic and spectroscopic methods (e.g., NMR, HPLC) is essential to optimize yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2-Isopropyl-6-methylphenyl)-3,4-dimethylisoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-(2-Isopropyl-6-methylphenyl)-3,4-dimethylisoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Isopropyl-6-methylphenyl)-3,4-dimethylisoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropyl-6-methylphenyl isocyanate
  • N-(2-isopropyl-6-methylphenyl)propanamide
  • N-(2-isopropyl-6-methylphenyl)-2-methylbenzamide

Uniqueness

5-(2-Isopropyl-6-methylphenyl)-3,4-dimethylisoxazole is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific research and industrial applications.

Biological Activity

3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole is a heterocyclic compound belonging to the oxazole family, characterized by its unique substitution pattern. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features:

  • Oxazole Ring : A five-membered ring containing nitrogen and oxygen.
  • Substituents : Methyl groups at the 3 and 4 positions and a bulky 2-methyl-6-(propan-2-yl)phenyl group at the 5 position, enhancing its hydrophobic properties.

These structural characteristics are believed to contribute to its biological activities.

Biological Activities

Research indicates that compounds with oxazole rings often exhibit significant biological activities. The specific biological activities of this compound include:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties. The exact mechanisms remain to be elucidated.
  • Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation, indicating a need for further exploration in this area.
  • Neuroprotective Effects : Some oxazole derivatives have demonstrated neuroprotective properties in vitro, warranting investigation into their effects on neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, it is useful to compare it with other oxazole derivatives:

Compound NameStructure FeaturesUnique Characteristics
3-Methyl-5-(phenyl)-1,2-oxazoleContains a phenyl group instead of a branched alkyl groupExhibits different biological activities due to the lack of bulky substituents
4-Ethyl-5-(p-tolyl)-1,2-oxazoleEthyl group at position 4 and p-tolyl at position 5Enhanced lipophilicity compared to the dimethyl derivative
3-Acetyl-5-(methyl)-1,2-thiazoleContains a thiazole ring instead of an oxazoleDisplays distinct reactivity patterns due to sulfur presence

This table highlights how variations in substitution can influence biological activity.

Antimicrobial Studies

In vitro tests have been conducted to evaluate the antimicrobial properties of various oxazole derivatives. For instance, studies involving similar compounds showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these studies ranged widely:

  • Bacillus subtilis : MIC values from 4.69 to 22.9 µM
  • Staphylococcus aureus : MIC values from 5.64 to 77.38 µM
  • Escherichia coli : MIC values from 8.33 to 23.15 µM

These findings suggest that structural modifications significantly impact antimicrobial efficacy.

Anticancer Research

Research on related oxazole compounds has indicated potential anticancer effects through various mechanisms such as apoptosis induction and cell cycle arrest. For example:

  • Compound X (similar structure): Showed IC50 values in the low micromolar range against several cancer cell lines.

Further studies are needed to determine whether this compound exhibits similar properties.

Future Directions

Given the promising preliminary data on the biological activity of this compound, future research should focus on:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
  • In Vivo Studies : Evaluating efficacy and safety in animal models.
  • Structure–Activity Relationship (SAR) : Investigating how changes in structure affect biological activity to optimize therapeutic potential.

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